![molecular formula C23H26F3N7S B10931274 4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10931274.png)
4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazole with appropriate reagents under controlled conditions. The triazole ring is typically formed via cyclization reactions involving hydrazides and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance yield and reduce reaction times. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield the corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazole and triazole derivatives, and various substituted analogs.
Scientific Research Applications
4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory, analgesic, and antitumor activities.
Thiazole derivatives: Known for their antimicrobial, antifungal, and antiviral properties.
Uniqueness
4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C23H26F3N7S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
4-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H26F3N7S/c1-13-6-8-18(9-7-13)12-32-17(5)20(16(4)29-32)33-21(27-28-22(33)34)14(2)11-31-15(3)10-19(30-31)23(24,25)26/h6-10,14H,11-12H2,1-5H3,(H,28,34) |
InChI Key |
XXJPHIJGYGOQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N3C(=NNC3=S)C(C)CN4C(=CC(=N4)C(F)(F)F)C)C |
Origin of Product |
United States |
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